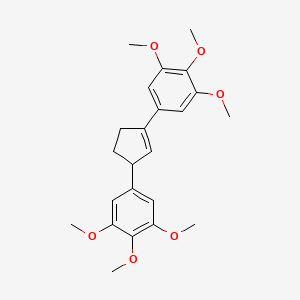
1,1'-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) is an organic compound characterized by its unique structure, which includes a cyclopentene ring flanked by two trimethoxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) typically involves the reaction of cyclopentadiene with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
- 1,1’-(3,5-Cyclopentadiene-1,3-diyl)bis(4-methoxybenzene)
- 3,3′-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene)
- 3,3-Dimethyl-4-methylene-1-cyclopentene-1,2-diyl bis(methyleneoxy)bis(trimethylsilane)
Uniqueness: 1,1’-(Cyclopent-1-ene-1,3-diyl)bis(3,4,5-trimethoxybenzene) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
125106-69-6 |
|---|---|
Formule moléculaire |
C23H28O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[3-(3,4,5-trimethoxyphenyl)cyclopenten-1-yl]benzene |
InChI |
InChI=1S/C23H28O6/c1-24-18-10-16(11-19(25-2)22(18)28-5)14-7-8-15(9-14)17-12-20(26-3)23(29-6)21(13-17)27-4/h9-14H,7-8H2,1-6H3 |
Clé InChI |
ZMWJJJHQVHNGDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CCC(=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


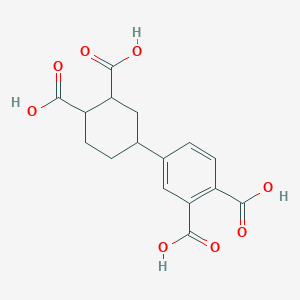

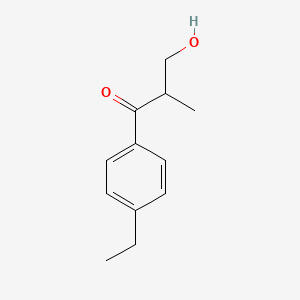
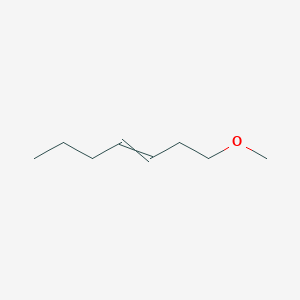
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

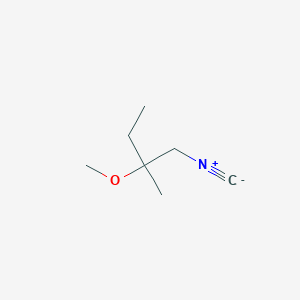

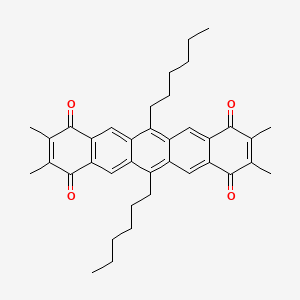

![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
